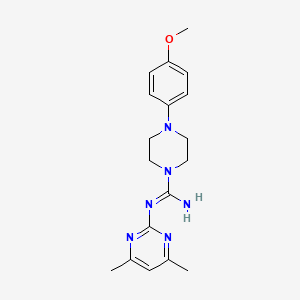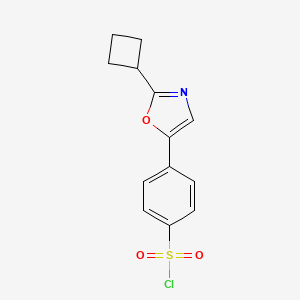
4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound. It is a derivative of benzenesulfonyl chloride, which is a colorless to slightly yellow solid . Benzenesulfonyl chloride is used to make dyes and other chemicals .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . The synthesis of sulfanilamide, a sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution .Molecular Structure Analysis
The molecular formula of benzenesulfonyl chloride is C6H5ClO2S . It has an average mass of 176.621 Da and a monoisotopic mass of 175.969879 Da .Chemical Reactions Analysis
Benzenesulfonyl chloride is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless to slightly yellow solid that melts at approximately 40°F . It is very irritating to skin, eyes, and mucous membranes . It may emit toxic fumes when heated to high temperatures .科学的研究の応用
Synthetic Applications and Photophysical Properties
Synthesis of Aryloxazole Derivatives : A study by Fedyunyaeva and Shershukov (1993) involved the synthesis of 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides and related compounds through condensation and cyclodehydration reactions. These compounds exhibited interesting spectral and luminescence properties in different solvents, demonstrating the sulfonyl group's ability to transmit electronic effects to the overall molecular π-electron system of diaryloxazoles. This study suggests potential applications in materials science due to the observed salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993).
Chemical Reactivity and Structural Analysis : Research by Sarojini et al. (2012) on the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride highlights the structural characterization and theoretical studies using DFT. This work provides insights into the stability and electronic properties of sulfonamide compounds, which could be relevant for developing new materials or pharmaceuticals (Sarojini et al., 2012).
Synthetic Methodologies for Heterocyclic Compounds
Solid-Phase Synthesis Techniques : A publication by Holte et al. (1998) discusses the use of polymer-supported sulfonyl chloride for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method demonstrates an innovative approach to synthesizing heterocyclic compounds with potential applications in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).
Reactivity Towards Sulfonyl Chlorides : Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, leading to 1- and 2-sulfonyl-1,2,3-triazoles. This study opens up novel pathways for synthesizing sulfonylated azolyl triazoles, highlighting the influence of azolyl ring nature and sulfonyl chloride substituent size on product regioselectivity. Such findings could be crucial for the design of new compounds in medicinal chemistry and synthetic organic chemistry (Beryozkina et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2-cyclobutyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-19(16,17)11-6-4-9(5-7-11)12-8-15-13(18-12)10-2-1-3-10/h4-8,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPOIFIUGMSLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2828619.png)
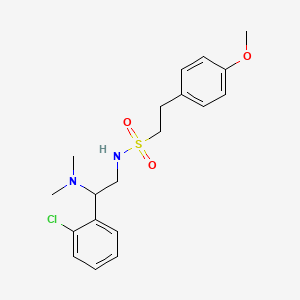
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)
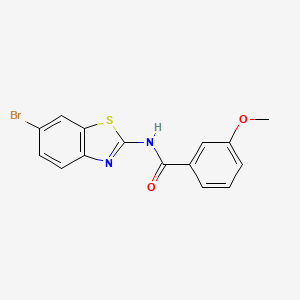
![2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide](/img/structure/B2828628.png)


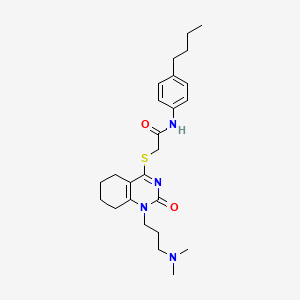
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)
